molecular formula C14H15N3O2 B166898 3-(2-Hydroxyethoxy)-4-aminoazobenzene CAS No. 126335-30-6

3-(2-Hydroxyethoxy)-4-aminoazobenzene

Cat. No. B166898
M. Wt: 257.29 g/mol
InChI Key: BROVNOZNNXSNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethoxy)-4-aminoazobenzene, also known as HEAA, is a synthetic azo dye that has been widely used in the laboratory for various scientific research applications. HEAA is commonly used as a reference compound for the analysis of azo dyes and their metabolites.

Mechanism Of Action

3-(2-Hydroxyethoxy)-4-aminoazobenzene is a non-genotoxic azo dye that does not directly interact with DNA. The mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene is not fully understood, but it is believed to be related to its ability to induce oxidative stress and disrupt cellular redox balance. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce the formation of reactive oxygen species (ROS) and to deplete intracellular glutathione (GSH) levels. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to induce apoptosis in various cell types.

Biochemical And Physiological Effects

3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have various biochemical and physiological effects. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to disrupt mitochondrial function and to induce apoptosis in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies.

Advantages And Limitations For Lab Experiments

3-(2-Hydroxyethoxy)-4-aminoazobenzene has several advantages for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is a stable compound that can be easily synthesized and purified. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a non-genotoxic compound that can be used as a reference compound for the analysis of azo dyes and their metabolites. However, 3-(2-Hydroxyethoxy)-4-aminoazobenzene has several limitations for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies, which may limit its use in certain experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a synthetic compound that may not accurately represent the metabolism and toxicity of natural azo dyes.

Future Directions

There are several future directions for the study of 3-(2-Hydroxyethoxy)-4-aminoazobenzene. One direction is to study the mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in more detail. Another direction is to study the metabolism and toxicity of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in animals and humans. Additionally, there is a need to develop alternative non-carcinogenic reference compounds for the analysis of azo dyes and their metabolites. Finally, there is a need to develop alternative non-toxic azo dyes for use in various applications.

Synthesis Methods

3-(2-Hydroxyethoxy)-4-aminoazobenzene can be synthesized through the reaction of 4-nitroaniline and 3-chloro-2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is then reduced with sodium dithionite to yield 3-(2-Hydroxyethoxy)-4-aminoazobenzene. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(2-Hydroxyethoxy)-4-aminoazobenzene has been widely used as a reference compound for the analysis of azo dyes and their metabolites in various biological and environmental samples. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been used in the development of analytical methods for the detection of azo dyes and their metabolites in urine, blood, and other biological fluids. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been used in the study of the metabolism and toxicity of azo dyes in animals and humans.

properties

CAS RN

126335-30-6

Product Name

3-(2-Hydroxyethoxy)-4-aminoazobenzene

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(2-amino-5-phenyldiazenylphenoxy)ethanol

InChI

InChI=1S/C14H15N3O2/c15-13-7-6-12(10-14(13)19-9-8-18)17-16-11-4-2-1-3-5-11/h1-7,10,18H,8-9,15H2

InChI Key

BROVNOZNNXSNRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO

synonyms

3-(2-HYDROXYETHOXY)-4-AMINOAZOBENZENE

Origin of Product

United States

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